molecular formula C21H36 B108473 1,3,5-Tripentylbenzene CAS No. 78870-40-3

1,3,5-Tripentylbenzene

Cat. No.: B108473
CAS No.: 78870-40-3
M. Wt: 288.5 g/mol
InChI Key: NMVJBFYWFCSGLZ-UHFFFAOYSA-N
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Description

1,3,5-Tripentylbenzene, also known as this compound, is a useful research compound. Its molecular formula is C21H36 and its molecular weight is 288.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Electronic and Optical Properties

Star-shaped derivatives of 1,3,5-triphenylbenzene exhibit high decomposition temperatures and form glasses with varying glass transition temperatures. These compounds emit light in the deep blue region and show high fluorescence quantum yields. They possess small optical gaps and demonstrate hole mobility values, indicating potential use in electronic and optical applications (Kukhta et al., 2015).

2. Supramolecular Chemistry

1,3,5-triethylbenzenes are utilized in supramolecular chemistry as templates to organize molecular-recognition elements. Their steric-gearing effect directs binding elements towards the central ring, enhancing binding affinity, and are used to improve binding affinities of supramolecular hosts (Wang & Hof, 2012).

3. Organocatalysis

Compounds based on 1,3,5-triethylbenzene have been shown to catalyze Michael addition reactions with high stereoselectivity. These catalysts incorporate features of molecular receptors and demonstrate their utility in organic synthesis (Moorthy & Saha, 2010).

4. Material Science

1,3,5-Triphenylbenzenes have been explored in the design of new discotic liquid crystals. Both chiral and non-chiral esters and ethers of hexa-and nonasubstituted 1,3,5-triphenylbenzenes were synthesized for this purpose, indicating their potential application in advanced material science (Frackowiak & Scherowsky, 1997).

5. Crystallography and Structural Chemistry

The crystal structure of 1,3,5-triphenylbenzene has been studied, revealing non-planar molecules with substituted phenyl groups twisted out of the central ring's plane. This provides insights into the physical properties of the crystal based on its structure (Farag, 1954).

6. Synthesis Techniques

Innovative synthesis techniques, such as ultrasound-assisted synthesis, have been employed for the efficient production of 1,3,5-triphenylbenzene, demonstrating a significant improvement in yield and reaction time compared to conventional methods (Luo Dong-dong, 2011).

Mechanism of Action

The mechanism of action of 1,3,5-Triphenylbenzene is primarily based on its photoluminescent properties . It acts as a versatile photoluminescent chemo-sensor platform and supramolecular building block .

Safety and Hazards

1,3,5-Triphenylbenzene is combustible and can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

Future Directions

1,3,5-Triphenylbenzene has been used as a fluorescence signalling unit in the development of fluorescence quenching as well as enhancement-based chemo-sensors . It is likely that it should be possible to develop other highly selective and sensitive chemo-sensors by incorporating 1,3,5-TPB as the fluorophore unit .

Properties

IUPAC Name

1,3,5-tripentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36/c1-4-7-10-13-19-16-20(14-11-8-5-2)18-21(17-19)15-12-9-6-3/h16-18H,4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVJBFYWFCSGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC(=C1)CCCCC)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511725
Record name 1,3,5-Tripentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78870-40-3
Record name 1,3,5-Tripentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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